Polyalthialdoic acid

Beschreibung

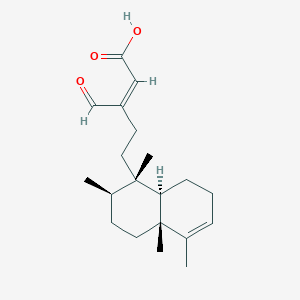

Polyalthialdoic acid is a clerodane diterpene first isolated from the stem bark of Polyalthia longifolia (Annonaceae), a medicinal plant traditionally used in Ayurvedic medicine . Structurally, it is identified as 16-oxo-cleroda-3,13(14)Z-dien-15-oic acid, characterized by a bicyclic clerodane skeleton with a ketone group at C-16 and a carboxylic acid moiety at C-15 .

Bioactivity and Mechanism: Polyalthialdoic acid exhibits potent cytotoxic effects against human tumor cell lines, including A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colon adenocarcinoma), with an ED50 of 0.6 μg/mL . Its mechanism involves mitochondrial-dependent apoptosis, evidenced by caspase-3/9 activation, cytochrome c release, and PARP cleavage in HL-60 leukemia cells .

Eigenschaften

CAS-Nummer |

137109-33-2 |

|---|---|

Molekularformel |

C20H30O3 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(Z)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid |

InChI |

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1 |

InChI-Schlüssel |

LUZARHTWSOXFLP-DQLOYZPXSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

Isomerische SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C=O)CCC=C2C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

Synonyme |

16-oxocleroda-3,13(14)-dien-15-oic acid polyalthialdoic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Discussion and Implications

Polyalthialdoic acid stands out among clerodane diterpenes for its nanomolar-level potency (ED50 = 0.6 μg/mL) in human cancer models, outperforming structurally related compounds like kolavenic acid and labdanes from other Polyalthia species. Its mechanism—mitochondrial apoptosis—provides a therapeutic advantage over nonspecific cytotoxic agents. However, further studies are needed to:

Compare pharmacokinetics and toxicity profiles across diterpenes.

Explore synergies with chemotherapeutic drugs.

Validate efficacy in in vivo tumor models.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing polyalthialdoic acid's purity and structural integrity in synthetic chemistry research?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, experimental protocols must detail solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Known compounds should reference published spectral data, while novel derivatives require full spectral assignments and purity ≥95% by HPLC .

Q. How should researchers design initial experiments to assess polyalthialdoic acid's bioactivity in pharmacological studies?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Use cell lines with validated sensitivity to related compounds. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates (n ≥ 3) to ensure robustness .

Q. What criteria determine the selection of solvents and reaction conditions for polyalthialdoic acid synthesis?

- Methodological Answer : Solvent choice depends on polarity (e.g., dichloromethane for non-polar intermediates) and reaction mechanism (e.g., DMF for SN2 reactions). Optimize temperature (e.g., reflux vs. room temperature) via kinetic studies. Document yield, side products (TLC monitoring), and purification methods (e.g., column chromatography with silica gel). Reproducibility requires specifying suppliers (e.g., Sigma-Aldrich®) and batch numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding polyalthialdoic acid's reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for reaction pathways) with kinetic experiments (e.g., time-resolved spectroscopy). Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., solvent dielectric constant). Replicate experiments under controlled atmospheres (e.g., inert gas) to exclude environmental interference .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of polyalthialdoic acid in multi-variable biological systems?

- Methodological Answer : Use multivariate regression to account for covariates (e.g., cell viability, protein binding). Apply nonlinear mixed-effects models (NLME) for longitudinal data. Validate assumptions (e.g., normality via Shapiro-Wilk test) and report effect sizes (e.g., Cohen’s d) alongside p-values. Open-source tools like R or Python’s SciPy suite enhance transparency .

Q. How should researchers optimize polyalthialdoic acid's synthetic yield under varying catalytic conditions?

- Methodological Answer : Employ design of experiments (DoE) methodologies, such as factorial designs, to test catalysts (e.g., Pd/C vs. Ni) and ligand ratios. Monitor reaction progress via GC-MS or in-situ IR. Use response surface methodology (RSM) to identify optimal conditions (e.g., 80°C, 0.5 mol% catalyst). Report isolated yields and turnover frequencies (TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.